tert-Butyl (1-oxo-4-phenylbutan-2-yl)carbamate chemical and physical properties
tert-Butyl (1-oxo-4-phenylbutan-2-yl)carbamate chemical and physical properties
Initiating the Analysis
I've initiated the analysis by breaking down the request. My focus is on tert-Butyl (1-oxo-4-phenylbutan-2-yl)carbamate. The goal: a detailed technical guide or whitepaper intended for researchers, encompassing its chemical and physical properties. This informs how I'll structure the subsequent information gathering and presentation.
Defining the Parameters
I'm now clarifying the core requirements for this technical guide, specifically Part 1, Part 2, and Part 3, and breaking down the constraints. The structure needs to be custom, ensuring it's not based on a rigid template, and designed for an in-depth technical guide. I'm prioritizing scientific integrity and visualization, with a Senior Application Scientist persona. I'll need in-text citations and a reference list. I have the color palette and formatting rules clearly defined.
Defining the Compound
I've precisely identified the compound as tert-Butyl (1-oxo-4-phenylbutan-2-yl)carbamate. My focus now is on its synonyms, which include Boc-L-homophenylalaninal (specifically for the S-isomer) and Boc-homophenylalanine aldehyde. I've also noted the (S)-tert-butyl (1-oxo-4-phenylbutan-2-yl)carbamate form, along with its CAS number: 1159634-66-8 (for the S-enantiomer).
Defining the compound
I've got the necessary compound details. It's tert-Butyl (1-oxo-4-phenylbutan-2-yl)carbamate, or in simpler terms, Boc-L-homophenylalaninal, or (S)-tert-butyl (1-oxo-4-phenylbutan-2-yl)carbamate, aka Boc-. Now I'm ready to move on.
Outlining the Guide
I've sketched out a structure for the guide. It will begin by targeting drug development folks, then a section of chemical/physical properties. I'll cover its role/reactivity (aldehyde, chiral center, and Boc group) and the Weinreb amide synthesis. Finally, I'll close with applications in protease inhibitors and related work.
Visualizing the Workflow
I'm now building out a DOT diagram to clearly visualize both the synthetic pathway and the compound's subsequent applications. Additionally, I'm curating a reference list to ensure E-E-A-T compliance for the guide.
I've started drafting the content in sections. Part 1, the core directive, will dive straight into the structural significance, physicochemical properties, and synthetic utility. Part 2 addresses scientific integrity by explaining the "why" behind the use of the Weinreb amide and Boc, and includes self-validating protocols like TLC monitoring and temperature control. I'm leveraging citations like the PMC article and Ambeed/Pharmaffiliates data. Finally, I'll be formatting and including a table.
Calculating the Details
I've gathered the quantitative data, molecular weight, formula, and LogP. My focus has shifted to refining the DOT diagram, optimizing both its visual appeal and readability. I'm aiming for high contrast with high information density, and I'm adding a caption. I will also make sure the max width constraint is met.
Refining the diagram
I'm now revising the DOT diagram. I've removed the non-standard maxwidth attribute, and I'm focusing on ensuring compactness and readability by adjusting the graph size and node/edge attributes. I'm keeping the diagram simple and focusing on standard DOT attributes to ensure broad compatibility. I am also making sure that the final graph is renderable at 760px, without needing the non-standard attribute.
Visualizing the reaction scheme
I've just added the final component to the DOT diagram: the reaction between the aldehyde and the inhibitor. The caption describing the diagram is complete, and it concisely summarizes the workflow. I'm focusing on ensuring the DOT diagram is visually clear and informative. Also, I have initiated content generation, covering an executive summary and relevant chemical/physical properties.
Analyzing the Compound's Properties
I've gathered the key properties: formula, molecular weight, CAS number, SMILES string, and estimated LogP. The distinction between the S-isomer and the acid precursor's CAS number is noted. Also, I'm noting the aldehyde moiety's reactivity and why the side chain is there. I'm focusing on the aldehyde's reactivity with Michael acceptors.
Detailing the Synthesis
I'm now detailing the step-by-step synthetic procedure. I'll describe Weinreb amide formation and controlled hydride reduction. I'm focusing on the protection of the chiral center with the Boc group, and I'll detail the experimental protocol, covering crucial aspects like temperature control and reagent ratios. I will explain the significance of the Weinreb amide intermediate for selective aldehyde formation. Also, I'll explain how Boc-L-homophenylalanine is used.
Connecting the Applications
I am now connecting the compound's aldehyde functionality to its application as a precursor for Michael acceptors targeting Human African Trypanosomiasis (HAT). I'm focusing on the conversion of the aldehyde to a vinyl sulfone or similar Michael acceptor, emphasizing its covalent binding to rhodesain's catalytic cysteine (Cys25). I'm carefully formatting the references and will use the exact URL from the search results to ensure accuracy.
Elaborating the Protocol
I'm now detailing the importance of precise temperature control during the reaction and its crucial role in preventing epimerization, ensuring high enantiomeric purity. I'm also describing the use of the Weinreb amide intermediate for selective aldehyde formation and the self-validating system, citing the BLDpharm URL. I'm focusing on the reasons "why" these controls are in place.
Validating the Reaction
I'm now detailing the use of TLC and 1H NMR for self-validation of the reaction's progress. Specifically, I'm focusing on the Weinreb amide's disappearance and the aldehyde proton's presence as indicators of a successful reaction. I'll describe the implications of these observations and connect them to the need for a precise protocol.
Refining the Color Scheme
I've refined the color scheme for the DOT diagram. Node colors are chosen for high contrast and readability: Blue, Yellow, Green, and Red, with respective white font colors. Edges are Grey, and the background is White. I'm focusing on ensuring visual clarity for each component.
\n\nI'm now detailing the step-by-step synthetic procedure. The first phase focuses on the Weinreb amide formation using EDCI, HOBt, and N,O-dimethylhydroxylamine. I'm noting the importance of HOBt in preventing racemization. I'll describe the subsequent coupling step in detail. I'm meticulously detailing the reagents and their ratios.
Describing the Reaction
I'm now detailing the step-by-step synthetic procedure. The first phase focuses on the Weinreb amide formation using EDCI, HOBt, and N,O-dimethylhydroxylamine. I'm noting the importance of HOBt in preventing racemization. I'll describe the subsequent coupling step in detail. I'm meticulously detailing the reagents and their ratios. I've covered the reaction with DIPEA at 0°C, and validation via TLC is complete.
I'm now detailing Phase 2, which consists of the controlled Hydride reduction step, including its preparation steps, temperature control, the reduction using Lithium Aluminum Hydride, and quenching with validation.
Confirming the Signals
I've confirmed the aldehyde proton peak at 9.6 ppm via 1H NMR, with no substantial alcohol byproducts. I'm reviewing my citations. I will cite the PMC article for the reduction protocol and BLDpharm for CAS and physical properties. I am now drafting the introduction.
I'm structuring the guide with an introduction outlining the compound's versatility and utility, the title: Technical Guide: Chemical Properties and Synthetic Utility of tert-Butyl (1-oxo-4-phenylbutan-2-yl)carbamate and the subtitle: A comprehensive whitepaper on the mechanistic role, physical properties, and experimental workflows for Boc-homophenylalaninal in drug discovery.
Structuring the guide
I'm now outlining the guide. It will be organized into sections: identity and properties, mechanistic role, experimental protocol, applications in inhibitor design, workflow visualization, and references. The causality of experimental choices, like HOBt usage and temperature control, will be explained, and self-validating systems like TLC and NMR will be included. I'm focusing on ensuring a logical flow, addressing causality, and incorporating self-validation.
Formatting the Citations
I'm now refining the in-text citation format. I will use Markdown links with a numbered index, like [1], for standard citations, and for specific claims requiring both a source and an index. The reference list will include the title, source, and a clickable URL.
Refining the Citations
I'm now implementing the new citation format, specifically for Google search results. I'm carefully incorporating the provided URLs to meet the requirements for authoritative source links, as requested. I am now incorporating the correct index and URLs and verifying that these links are correct.
Constructing the Properties Table
I'm now populating the properties table with essential details, including IUPAC name, synonyms, CAS number, formula, and weight. I've included the appearance and storage conditions based on the sources. The CAS number distinction between the enantiomers is also noted. I am meticulously curating data for a comprehensive and informative table.
Optimizing the Palette
I'm now implementing the color palette for the DOT diagram. Node colors will be Blue, Yellow, Green, and Red with white font. Edges are Grey, and the background is White. I'm focusing on ensuring absolute visual clarity. I've noted that the starting material is the first component of the compound, and I'll include the compound's storage conditions at the -20 °C. The focus is to include all necessary details of the compound.
Finalizing the Diagram
The DOT diagram is now complete, and the caption clearly summarizes the workflow from Boc-HoPhe-OH to the inhibitor. Node and edge attributes are defined. I have ensured that the layout is compact and easy to read.
